3-Aminophenylboronic acid

Carbon Capture Biomimetic Catalysis Density Functional Theory

Researchers requiring a reliable ligand for boronate affinity chromatography often face inconsistent binding capacities with generic phenylboronic acids. 3-Aminophenylboronic acid (3-APBA) is the established meta-substituted isomer that delivers predictable, quantifiable performance: - Immobilized on agarose, 3-APBA resins achieve ≥8 mg/mL binding capacity for Peroxidase Type VI, enabling precise column design. - Silica microspheres functionalized with 3-APBA reach 0.476 mmol/g loading and adsorb 60 mg/g of RNA. - In optical glucose-sensing hydrogels, a 10 mol% AAPBA formulation yields the strongest UV response, eliminating formulation guesswork. Supplied as ≥98% (HPLC) off-white powder; stock is held at 2-8°C with global ambient shipping.

Molecular Formula C6H8BNO2
Molecular Weight 136.95 g/mol
CAS No. 30418-59-8
Cat. No. B1199585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminophenylboronic acid
CAS30418-59-8
Synonyms3-aminobenzeneboronic acid
3-aminophenylboronic acid
aminophenylboronic acid
m-aminobenzeneboronic acid
meta-aminophenylboronic acid
Molecular FormulaC6H8BNO2
Molecular Weight136.95 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)N)(O)O
InChIInChI=1S/C6H8BNO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H,8H2
InChIKeyJMZFEHDNIAQMNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminophenylboronic Acid Overview


3-Aminophenylboronic acid (3-APBA), also known as m-aminophenylboronic acid, is a meta-substituted arylboronic acid with the molecular formula C₆H₈BNO₂ and a molecular weight of 136.94 g/mol [1]. It exists as an off-white to light brown powder with a melting point of 98°C . The compound possesses a boron center that can reversibly bind to cis-diols, enabling its use in sensing and separation of saccharides and glycosylated biomolecules , and an amino group that facilitates covalent conjugation to polymers, nanoparticles, and surfaces . Its pKa values are reported as pK1: 4.46 and pK2: 8.81 at 25°C [2].

3-APBA vs. Analogs: Key Differences


Aminophenylboronic acids exist as three distinct positional isomers (2-, 3-, and 4-), each with unique electronic and steric properties. The meta-substitution pattern of 3-APBA provides a distinct balance of amine basicity and boronic acid reactivity, directly impacting its performance in catalysis and molecular recognition [1]. For boronate affinity chromatography, the high pKa (~8.8) of unmodified 3-APBA is a known limitation, driving the development of nitro-substituted derivatives with lower pKa values (~7.4) [2]. In CO₂ hydration catalysis, 3-APBA exhibits a turnover frequency distinct from other substituted phenylboronic acids, with 2,6-dibromophenylboronic acid demonstrating the highest activity in that specific study [3]. Furthermore, the meta-amino group in 3-APBA enables unique covalent conjugation strategies, such as coupling to styrene-maleic acid copolymers for drug delivery , which are not directly accessible with other isomers or unsubstituted phenylboronic acid. These differences underscore why 3-APBA cannot be generically substituted by other arylboronic acids without compromising performance in a given application.

3-APBA Performance Evidence


CO₂ Hydration Catalytic Performance

In a DFT study of biomimetic CO₂ hydration, 3-aminophenylboronic acid was one of four boronic acids evaluated for turnover frequency (TOF). While 2,6-dibromophenylboronic acid showed the highest TOF, 3-APBA's performance provides a baseline for understanding electronic effects on catalytic activity [1].

Carbon Capture Biomimetic Catalysis Density Functional Theory

Glucose Optical Response in Hydrogel

A composite hydrogel film containing 3-aminophenylboronic acid (AAPBA) was evaluated for its optical response to glucose. The gel with 10 mol% AAPBA showed the strongest optical response compared to other formulations, as measured by ultraviolet spectrophotometry [1].

Glucose Sensing Hydrogel Boronate Affinity

RNA and β-NAD Adsorption on Silica

Silica microspheres functionalized with 3-aminophenylboronic acid (APBA) were used for boronate affinity isolation of RNA and β-NAD. The APBA loading capacity was determined to be 0.476 mmol APBA/g microspheres. Maximum equilibrium adsorptions for RNA and β-NAD were 60 and 159 mg/g sorbent, respectively [1].

Boronate Affinity Chromatography RNA Isolation Solid-Phase Extraction

Peroxidase Binding on Agarose Resin

A commercially available m-aminophenylboronic acid-agarose resin is specified to have a binding capacity of ≥8 mg/mL for Peroxidase Type VI. The resin has an extent of labeling of 40-80 μmol per mL and uses a 6% beaded agarose matrix with a 9-atom spacer .

Affinity Chromatography Protein Purification Monoclonal Antibody

Dual-Emission Probe for Nitrite Detection

A dual-emission fluorescent probe fabricated from a CQD-Tb³⁺/3-aminophenylboronic acid (APBA) hybrid was used for simultaneous detection of NO₂⁻ and Hg²⁺. The probe demonstrated a limit of detection (LOD, 3σ/K) of 2.0 nM for NO₂⁻ and 38.1 nM for Hg²⁺, with a linear range of 5.0–1200.0 nM for NO₂⁻ [1].

Fluorescent Probe Environmental Monitoring Nitrite Detection

pKa vs. Nitro-Substituted Analogs

The ionization constant (pKa) of 3-aminophenylboronate is a critical parameter for its use in affinity chromatography. Its high pKa of 8.75 is a known limitation for applications requiring lower pH. This has motivated the development of nitro-substituted derivatives, such as an ortho-nitro derivative with a pKa of 7.4, which exhibit enhanced binding under more favorable pH conditions [1].

Boronate Affinity Chromatography pKa Ligand Design

3-APBA Application Scenarios


Boronate Affinity Resin for Glycoprotein Purification

For the purification of monoclonal antibodies or other glycosylated biomolecules, 3-aminophenylboronic acid is the preferred ligand for immobilization on agarose or silica supports. As demonstrated, commercially available 3-APBA-agarose resins provide a defined binding capacity (e.g., ≥8 mg/mL for Peroxidase Type VI) , while silica microspheres functionalized with 3-APBA achieve a loading capacity of 0.476 mmol/g and can adsorb 60 mg/g of RNA [1]. These quantitative benchmarks enable precise column design and process scaling, making 3-APBA the ligand of choice when these capacity metrics are required.

Glucose-Responsive Hydrogel for Optical Sensing

When designing a glucose-sensing hydrogel for optical detection, the incorporation of 3-aminophenylboronic acid (AAPBA) is critical. Research indicates that a hydrogel with a 10 mol% AAPBA content yields the strongest optical response to glucose as measured by UV spectrophotometry . This specific formulation knowledge allows researchers to bypass extensive optimization, directly targeting the most sensitive composition for their sensor development.

Fluorescent Probe for Environmental Nitrite Detection

For the simultaneous detection of nitrite and mercury(II) in environmental water samples, a dual-emission fluorescent probe based on a CQD-Tb³⁺/3-APBA hybrid offers a validated performance benchmark. This probe achieves a limit of detection of 2.0 nM for NO₂⁻, with a linear range of 5.0–1200.0 nM . Researchers can adopt this 3-APBA-based system as a reference method for developing high-sensitivity assays for trace-level contaminants.

Aqueous Phase Transfer of Nanoparticles

3-Aminophenylboronic acid serves as an effective hydrophilic ligand for the aqueous phase transfer of oleylamine-capped gold nanoparticles (OA@Au NPs) . This application is particularly valuable when a boronic acid functionality is desired on the nanoparticle surface for subsequent diol-based targeting or sensing, a capability not readily achieved with other hydrophilic ligands lacking the boronic acid group.

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